molecular formula C22H30N2OS B2872931 2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 725227-03-2

2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2872931
CAS RN: 725227-03-2
M. Wt: 370.56
InChI Key: UPUIMRSQSHXYJT-UHFFFAOYSA-N
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Description

This compound is a synthetic molecule that belongs to the class of thiophene derivatives . It has a molecular weight of 287.41 . The IUPAC name is 2-amino-N-(4-methylbenzyl)-1,4,5,6-tetrahydro-1lambda3-cyclopenta[b]thiophene-3-carboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H19N2OS/c1-10-5-7-11(8-6-10)9-18-16(19)14-12-3-2-4-13(12)20-15(14)17/h5-8,20H,2-4,9,17H2,1H3,(H,18,19) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the literature, thiophene derivatives are known to participate in a variety of chemical reactions. They are used in industrial chemistry and material science as corrosion inhibitors .

Scientific Research Applications

Anti-Inflammatory Activity

The compound has been studied for its anti-inflammatory activity . It has been found to inhibit inflammation stimulated by LPS-Ec in macrophages . This suggests potential applications in the treatment of inflammatory diseases.

Activation of NRF2

The compound is known to activate NRF2 via a non-electrophilic mechanism . NRF2 is a protein that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation. This suggests potential applications in conditions where oxidative stress plays a key role.

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This suggests potential applications in understanding disease mechanisms at the protein level and in the development of new therapeutic strategies.

Stability in Liver Microsomes

The compound has been found to be moderately stable in liver microsomes . This suggests potential applications in drug development, as stability in liver microsomes is a key factor in determining a drug’s metabolism and elimination from the body.

Safety and Hazards

While specific safety information for this compound is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Future Directions

Thiophene derivatives, including this compound, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

2-amino-6-(2-methylbutan-2-yl)-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2OS/c1-5-22(3,4)16-10-11-17-18(12-16)26-20(23)19(17)21(25)24-13-15-8-6-14(2)7-9-15/h6-9,16H,5,10-13,23H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUIMRSQSHXYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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